molecular formula C16H21BN2O2 B8427926 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile

Cat. No.: B8427926
M. Wt: 284.2 g/mol
InChI Key: YFLISCXJODFVJT-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile is a complex organic compound that features a cyclobutanecarbonitrile core with a pyridinyl group and a dioxaborolan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile typically involves multiple steps. One common route starts with the preparation of the pyridinyl intermediate, which is then coupled with the cyclobutanecarbonitrile moiety. The dioxaborolan group is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce a wide range of biaryl compounds, while oxidation and reduction reactions can yield various functionalized derivatives.

Scientific Research Applications

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile depends on its specific application. In Suzuki-Miyaura coupling reactions, the dioxaborolan group acts as a boron source, which forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core with a pyridinyl and dioxaborolan substituent

Properties

Molecular Formula

C16H21BN2O2

Molecular Weight

284.2 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C16H21BN2O2/c1-14(2)15(3,4)21-17(20-14)13-8-12(9-19-10-13)16(11-18)6-5-7-16/h8-10H,5-7H2,1-4H3

InChI Key

YFLISCXJODFVJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3(CCC3)C#N

Origin of Product

United States

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